molecular formula C20H21ClN2O3 B4143728 3-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one

3-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one

Cat. No.: B4143728
M. Wt: 372.8 g/mol
InChI Key: OJGFTBAUPLLHFG-UHFFFAOYSA-N
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Description

3-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the quinazolinone moiety, along with the chloro and dimethylphenoxy substituents, imparts unique chemical properties to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the preparation of 4-chloro-2,6-dimethylphenol, which is then reacted with ethylene oxide to form 2-(4-chloro-2,6-dimethylphenoxy)ethanol.

    Etherification: The phenoxy intermediate is further reacted with another equivalent of ethylene oxide to yield 2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethanol.

    Quinazolinone Formation: The final step involves the cyclization of the intermediate with anthranilic acid under acidic conditions to form the quinazolinone core, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone analogs.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one involves its interaction with specific molecular targets in biological systems. The quinazolinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The chloro and dimethylphenoxy substituents can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2,6-dimethylphenol: A precursor in the synthesis of the target compound, known for its antimicrobial properties.

    Quinazolin-4-one: The core structure of the target compound, widely studied for its biological activities.

    2-(4-Chloro-2,6-dimethylphenoxy)ethanol: An intermediate in the synthesis, used in various chemical reactions.

Uniqueness

3-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one is unique due to the combination of the quinazolinone core with the chloro and dimethylphenoxy substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-14-11-16(21)12-15(2)19(14)26-10-9-25-8-7-23-13-22-18-6-4-3-5-17(18)20(23)24/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGFTBAUPLLHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCOCCN2C=NC3=CC=CC=C3C2=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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